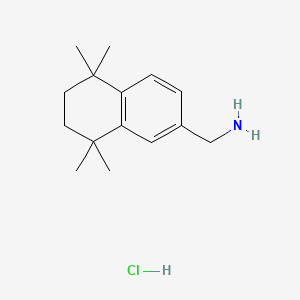

(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” is a chemical compound with the CAS Number: 148749-58-0. It has a molecular weight of 217.35 . The compound is pale-yellow to yellow-brown solid in its physical form .

Synthesis Analysis

A one-step procedure was developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, and its three 1-substituted derivatives and 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione were obtained .Molecular Structure Analysis

The InChI code for the compound is1S/C15H23N/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10,16H2,1-4H3 . Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 217.35 .The safety information and MSDS can be found at the provided link .

Wissenschaftliche Forschungsanwendungen

TMAC is widely used in scientific research applications for its unique properties and versatile applications. It is an important reagent in the synthesis of organic compounds, including pharmaceuticals and drugs, and has been used in the development of novel drugs and other pharmaceuticals. TMAC is also used in chromatography, spectroscopy, and other analytical techniques, as well as in biochemical and physiological studies. Additionally, TMAC can be used as a catalyst in the synthesis of organic compounds, and as a source of protons in acid-base reactions.

Wirkmechanismus

Target of Action

Similar compounds have been found to have affinity forretinoic acid receptors (RAR) α, β, and γ , which are nuclear transcription factors.

Mode of Action

Compounds with similar structures have been found to produce ligand-activated transcription of genes that possess retinoic acid responsive elements . This suggests that (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride may interact with its targets to modulate gene expression.

Biochemical Pathways

Compounds that target retinoic acid receptors are known to play a crucial role in the metabolism of plants and living organisms . They are involved in various biochemical pathways, including those related to organic, bioorganic, coordination, and polymer chemistry .

Pharmacokinetics

For instance, a similar compound, TTNPB, is soluble in CHCL3/MeOH (1/1) at 9.80 - 10.20 mg/ml, and also soluble at 10 mM in ethanol and at 25 mM in DMSO .

Result of Action

Compounds that act as retinoic acid receptor agonists are known to inhibit free radical processes and can act as photoactive components of initiating systems .

Vorteile Und Einschränkungen Für Laborexperimente

TMAC has several advantages for laboratory experiments. It is easy to synthesize and is relatively inexpensive. Additionally, TMAC is a relatively non-toxic reagent and is stable at room temperature. The main limitation of TMAC is that it is a volatile compound, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

The use of TMAC in laboratory experiments is likely to continue to grow, as it is a versatile reagent with many applications. TMAC could be further explored in the synthesis of organic compounds and in the development of novel drugs and other pharmaceuticals. Additionally, TMAC could be used to study the effects of drugs on the human body, as well as to study the effects of different drugs on different diseases. Furthermore, TMAC could be used to study the effects of drugs on the brain, as well as to study the effects of different drugs on different parts of the body. Finally, TMAC could be used in chromatography, spectroscopy, and other analytical techniques.

Synthesemethoden

TMAC can be synthesized by the reaction of tetramethylammonium hydroxide with hydrochloric acid. This reaction produces a white crystalline solid at room temperature. The reaction is exothermic and is typically carried out at a temperature of between 20-50°C. The reaction is complete when all the hydrochloric acid is consumed and the product is isolated by filtration.

Eigenschaften

IUPAC Name |

(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N.ClH/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14;/h5-6,9H,7-8,10,16H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWHDUNZHKRZBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)CN)(C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.81 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)

![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)

![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)

![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)

![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)

![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)

amine hydrochloride](/img/structure/B6604442.png)

![rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6604479.png)